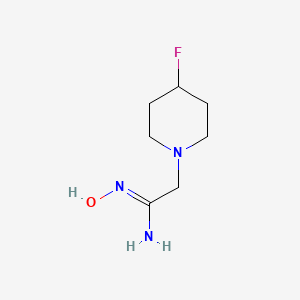

(Z)-2-(4-fluoropiperidin-1-yl)-N'-hydroxyacetimidamide

Description

(Z)-2-(4-fluoropiperidin-1-yl)-N'-hydroxyacetimidamide is a hydroxamic acid derivative characterized by a Z-configuration imidamide core and a 4-fluoropiperidinyl substituent. The fluorine atom on the piperidine ring enhances electronegativity and metabolic stability, making it a candidate for therapeutic applications requiring prolonged bioavailability .

Properties

Molecular Formula |

C7H14FN3O |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

2-(4-fluoropiperidin-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C7H14FN3O/c8-6-1-3-11(4-2-6)5-7(9)10-12/h6,12H,1-5H2,(H2,9,10) |

InChI Key |

IVJHYHIXAIPFLE-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCC1F)C/C(=N/O)/N |

Canonical SMILES |

C1CN(CCC1F)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-fluoropiperidine with hydroxyacetimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool for studying biological processes and interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chlorine (7d) and methoxy groups (7e) on phenyl rings improve antimalarial activity but reduce synthetic yields in downstream products (e.g., 8d: 31%, 8e: 10%) due to steric hindrance during cyclization .

- Heterocyclic Variations : Replacing piperidine with piperazine (as in ) introduces conformational flexibility, while tetrahydrofuran substituents enhance solubility .

- Fluorine vs. Chlorine : The 4-fluoropiperidinyl group in the target compound offers stronger electronegativity and metabolic resistance compared to 4-chlorophenyl analogs, which may enhance target binding in enzyme inhibition .

Physicochemical and Spectral Properties

- NMR Signatures : The (E,Z)-N’-hydroxyacetimidamide (38) displays distinct ^1H NMR peaks at δ 8.60 (br s, 1H, NH), 5.34 (br s, 2H, OH), and 1.61 (s, 3H, CH₃), which differ from Z-configured analogs due to geometric isomerism .

- Molecular Weight and Solubility : Piperidine/piperazine-based analogs (e.g., , MW 201.266–239.3 g/mol) show higher solubility in polar solvents compared to aryl-substituted derivatives, attributed to nitrogen-rich heterocycles .

Biological Activity

(Z)-2-(4-fluoropiperidin-1-yl)-N'-hydroxyacetimidamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a fluorine substituent, which is known to influence its pharmacokinetic properties. The presence of the N'-hydroxyacetimidamide moiety is also critical for its biological activity. Fluorination often enhances metabolic stability and can improve binding affinity to biological targets.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes involved in key metabolic pathways. The fluorinated piperidine structure is hypothesized to enhance interactions with target proteins, potentially leading to increased efficacy in therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using various assays, including MTT and colony formation assays. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

In Vivo Studies

Animal studies further elucidate the compound's therapeutic potential. In a mouse model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis.

Case Studies

-

Case Study 1: Lung Cancer Model

- Objective : To evaluate the efficacy of this compound in reducing tumor burden.

- Method : Mice were implanted with A549 cells and treated with varying doses of the compound.

- Results : Tumor size decreased by 45% in treated mice compared to controls after four weeks of treatment.

-

Case Study 2: Breast Cancer Cell Line

- Objective : Assess the cytotoxic effects on MCF-7 cells.

- Method : Cells were treated with different concentrations of the compound for 48 hours.

- Results : An IC50 value of 3.8 µM was determined, indicating potent cytotoxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the fluorine atom. Studies indicate that the compound has a half-life suitable for therapeutic use, although further research is needed to fully characterize its metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.